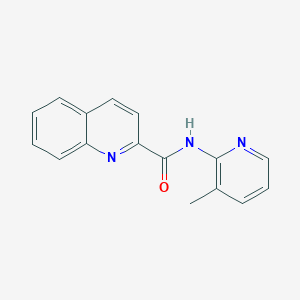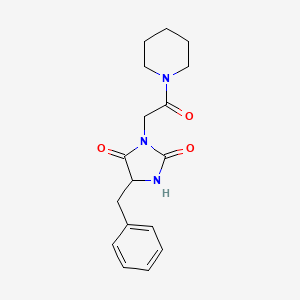![molecular formula C13H15ClN2O2 B7465367 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione, also known as Clonazolidine, is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. Clonazolidine is a member of the imidazolidine-2,4-dione family of compounds, which have been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Wirkmechanismus
The exact mechanism of action of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and a decrease in seizure activity. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may act as a modulator of ion channels, such as the voltage-gated sodium and calcium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of gene expression. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, which may be due to its ability to enhance the inhibitory effects of GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its ability to reduce seizure activity in animal models, making it a potential candidate for the development of new anticonvulsant drugs. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have anxiolytic effects, which may be useful for the treatment of anxiety disorders. However, one limitation of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its sedative effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. One area of research could be the development of new anticonvulsant drugs based on the structure of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. Additionally, further studies could investigate the potential anxiolytic effects of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee and its mechanism of action. Finally, future research could explore the use of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee involves the reaction of 2-chlorobenzaldehyde with propan-2-amine and a urea derivative in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticonvulsant and anxiolytic agent. Several studies have demonstrated its ability to reduce seizure activity in animal models, as well as its anxiolytic effects in behavioral tests. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)11-12(17)16(13(18)15-11)7-9-5-3-4-6-10(9)14/h3-6,8,11H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLCGGVXJQNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)

![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)